molecular formula C13H12O3 B8332907 1-(Benzyloxy)-3,4-dihydroxy benzene

1-(Benzyloxy)-3,4-dihydroxy benzene

Cat. No. B8332907
M. Wt: 216.23 g/mol
InChI Key: VLLGNGJKOFKNEU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

1-(Benzyloxy)-3,4-dihydroxy benzene is a useful research compound. Its molecular formula is C13H12O3 and its molecular weight is 216.23 g/mol. The purity is usually 95%.
BenchChem offers high-quality 1-(Benzyloxy)-3,4-dihydroxy benzene suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 1-(Benzyloxy)-3,4-dihydroxy benzene including the price, delivery time, and more detailed information at info@benchchem.com.

properties

Product Name

1-(Benzyloxy)-3,4-dihydroxy benzene

Molecular Formula

C13H12O3

Molecular Weight

216.23 g/mol

IUPAC Name

4-phenylmethoxybenzene-1,2-diol

InChI

InChI=1S/C13H12O3/c14-12-7-6-11(8-13(12)15)16-9-10-4-2-1-3-5-10/h1-8,14-15H,9H2

InChI Key

VLLGNGJKOFKNEU-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C(C=C1)COC2=CC(=C(C=C2)O)O

Origin of Product

United States

Synthesis routes and methods

Procedure details

1.37 g of 1,2,4-trihydroxy benzene and 30 ml of anhydrous dimethylformamide were mixed together under an inert gas atmosphere and then 0.984 g of sodium hydride in suspension at 53% in oil was added at 15°-20° C. The mixture was stirred for one hour and 1.906 ml of triethyl borate were added. The mixture was stirred for one hour, and 1.29 ml of benzyl bromide in solution in 20 ml of dimethylformamide were added over 2 hours. The mixture was stirred for 16 hours at ambient temperature and then was poured into a water-ice-N hydrochloric acid mixture. Extraction took place with ethyl acetate followed by evaporation to dryness. The residue was washed with petroleum ether, and chromatographed on silica eluting with a cyclohexane-ethyl acetate (6-4) mixture to obtain 1.36 g of the crystallized expected product (Yield: 58%).
Quantity
1.37 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0.984 g
Type
reactant
Reaction Step Two
Quantity
1.906 mL
Type
reactant
Reaction Step Three
Quantity
1.29 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Four
[Compound]
Name
water ice-N hydrochloric acid
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Five
Yield
58%

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